molecular formula C11H21N B2619033 3-Cyclohexylpiperidine CAS No. 19734-66-8

3-Cyclohexylpiperidine

Cat. No.: B2619033
CAS No.: 19734-66-8
M. Wt: 167.296
InChI Key: LEQKPQQOCKLKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexylpiperidine (CAS 19734-66-8) is a secondary amine featuring a cyclohexyl group attached to the third carbon of the piperidine ring. Its molecular formula is C₁₁H₂₁N, with a monoisotopic mass of 167.1674 Da . The compound is widely utilized in pharmaceutical research due to its structural versatility, enabling interactions with biological targets such as receptors and enzymes. Available in 96% purity, it serves as a key intermediate in drug discovery .

Properties

IUPAC Name

3-cyclohexylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQKPQQOCKLKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19734-66-8
Record name 3-cyclohexylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylpiperidine typically involves the hydrogenation of pyridine derivatives. One common method is the reduction of pyridine using hydrogen gas in the presence of a molybdenum disulfide catalyst. This reaction proceeds as follows:

C5H5N+3H2C5H10NH\text{C}_5\text{H}_5\text{N} + 3\text{H}_2 \rightarrow \text{C}_5\text{H}_{10}\text{NH} C5​H5​N+3H2​→C5​H10​NH

Alternatively, pyridine can be reduced to piperidine via a modified Birch reduction using sodium in ethanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of high-pressure hydrogen gas and efficient catalysts ensures the complete reduction of pyridine to the desired piperidine derivative. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the piperidine ring.

    Substitution: The cyclohexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of halogenated or other substituted piperidine derivatives

Scientific Research Applications

3-Cyclohexylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Cyclohexylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomerism: 2-Cyclohexylpiperidine vs. 3-Cyclohexylpiperidine

The position of the cyclohexyl substituent on the piperidine ring significantly impacts molecular properties and applications:

Property This compound 2-Cyclohexylpiperidine
CAS Number 19734-66-8 56528-77-9
Molecular Formula C₁₁H₂₁N C₁₁H₂₁N
Patent Activity 120 patents 48 patents
Purity (Commercial) 96% 98%
Applications Drug development, neuroscience Specialty chemicals, catalysis
  • Key Insight : The 3-substituted isomer exhibits higher patent activity, suggesting broader utility in pharmaceuticals, likely due to favorable steric and electronic interactions with biological targets.

Counterion Effects: Free Base vs. Hydrochloride Salt

The hydrochloride salt of this compound (CAS 19734-67-9) enhances solubility and stability, critical for formulation in drug development:

Property This compound (Free Base) This compound HCl
Solubility Limited in aqueous media Improved water solubility
Stability Sensitive to oxidation Enhanced shelf life
Purity Options 96% 95–97%
  • Application Note: The hydrochloride salt is preferred in preclinical studies for improved bioavailability .

Substituent Variations: Cyclohexyl vs. Methylcyclohexyl

Replacing the cyclohexyl group with a 3-methylcyclohexyl moiety (CAS 46179-98-0, C₁₂H₂₃N) introduces steric bulk and altered lipophilicity:

Property This compound 1-(3-Methylcyclohexyl)piperidine
Lipophilicity (LogP) ~3.2 (estimated) ~3.8 (estimated)
Steric Hindrance Moderate High
Synthetic Yield Not reported Optimized routes available
  • Research Implication : The methyl-substituted derivative may exhibit enhanced membrane permeability but could reduce binding affinity in confined active sites .

Ring Size Variations: Cyclopentyl vs. Cyclohexyl

Replacing cyclohexyl with cyclopentyl (e.g., 3-cyclopentylidenepiperidine, CAS 1508896-31-8) reduces steric bulk:

Property This compound 3-Cyclopentylidenepiperidine
Ring Size Six-membered (cyclohexyl) Five-membered (cyclopentyl)
Conformational Flexibility Low High
Applications CNS-targeting drugs Agrochemical intermediates
  • Structural Impact : Smaller rings may improve metabolic stability but reduce hydrophobic interactions in drug-receptor binding .

Research and Commercial Landscape

Patent and Literature Trends

  • This compound : 120 patents, 2 literature citations .
  • Trend Analysis : The dominance of 3-substituted derivatives in patents underscores their relevance in medicinal chemistry, particularly for neurological and metabolic disorders.

Biological Activity

3-Cyclohexylpiperidine is a compound of interest in pharmacological research due to its potential biological activities, particularly in relation to its interactions with various receptors and enzymes. This article provides an overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a cyclohexyl group attached to the nitrogen atom of the piperidine ring. This structural configuration is significant as it influences the compound's binding affinity and biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperidine structure allows for hydrogen bonding and other interactions that can modulate various biochemical pathways. Research indicates that compounds like this compound may exhibit effects similar to those of phencyclidine (PCP), particularly in their interaction with N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory functions.

1. Neuropharmacological Effects

Studies have shown that this compound can affect neurotransmitter systems, leading to psychotomimetic effects similar to PCP. These effects include alterations in perception, hallucinations, and sedation. The compound's affinity for NMDA receptors is particularly noteworthy, as it may contribute to these psychoactive effects .

2. Antiviral Activity

Research has explored the antiviral potential of piperidine derivatives, including this compound. A study on related compounds demonstrated moderate antiviral activity against viruses like HIV-1 and herpes simplex virus (HSV-1). The presence of specific structural features in piperidine derivatives enhances their biological activity against viral pathogens .

3. Antimicrobial Activity

In addition to antiviral properties, some studies have evaluated the antibacterial and antifungal activities of piperidine derivatives. The minimum inhibitory concentration (MIC) values for various strains indicate that certain derivatives exhibit significant antimicrobial effects, making them potential candidates for further development .

Table 1: Antiviral Activity of Piperidine Derivatives

Compound NameVirus TargetIC50 (μM)Remarks
Benzyl-3-cyclohexylpiperidineCVB-292Moderate protection
Fluorophenyl-3-cyclohexylpiperidineHSV-1Not specifiedActive against HSV-1

Table 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)

CompoundS. aureusP. aeruginosaC. albicansA. niger
This compound derivative>100>100>100>100
Ciprofloxacin40.8--
Miconazole--0.820

Case Studies

Case Study 1: Neuropharmacological Effects
A study investigated the behavioral effects of this compound in rodent models. The results indicated that administration led to significant alterations in locomotion and sensory perception, resembling the effects observed with PCP analogs .

Case Study 2: Antiviral Screening
In vitro studies on a series of piperidine derivatives revealed that modifications to the chemical structure could enhance antiviral efficacy against HIV-1. Compounds were tested against various viral strains, demonstrating promising results that warrant further exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.